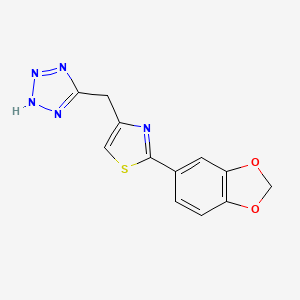
Thiazole, 2-(3,4-methylenedioxyphenyl)-4-(5(1H)-tetrazolylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazole, 2-(3,4-methylenedioxyphenyl)-4-(5(1H)-tetrazolylmethyl)- is a complex organic compound that features a thiazole ring, a methylenedioxyphenyl group, and a tetrazolylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiazole, 2-(3,4-methylenedioxyphenyl)-4-(5(1H)-tetrazolylmethyl)- typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the methylenedioxyphenyl group and the tetrazolylmethyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Thiazole, 2-(3,4-methylenedioxyphenyl)-4-(5(1H)-tetrazolylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Thiazole, 2-(3,4-methylenedioxyphenyl)-4-(5(1H)-tetrazolylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Thiazole, 2-(3,4-methylenedioxyphenyl)-4-(5(1H)-tetrazolylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other thiazole derivatives and compounds with methylenedioxyphenyl or tetrazolylmethyl groups. Examples include:
- Thiazole, 2-(3,4-methylenedioxyphenyl)-
- Thiazole, 4-(5(1H)-tetrazolylmethyl)-
- Methylenedioxyphenyl-tetrazole derivatives
Uniqueness
What sets Thiazole, 2-(3,4-methylenedioxyphenyl)-4-(5(1H)-tetrazolylmethyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
55315-47-4 |
|---|---|
Fórmula molecular |
C12H9N5O2S |
Peso molecular |
287.30 g/mol |
Nombre IUPAC |
2-(1,3-benzodioxol-5-yl)-4-(2H-tetrazol-5-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C12H9N5O2S/c1-2-9-10(19-6-18-9)3-7(1)12-13-8(5-20-12)4-11-14-16-17-15-11/h1-3,5H,4,6H2,(H,14,15,16,17) |
Clave InChI |
FPGBMTLCRIITFW-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)C3=NC(=CS3)CC4=NNN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


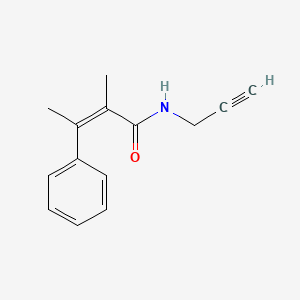
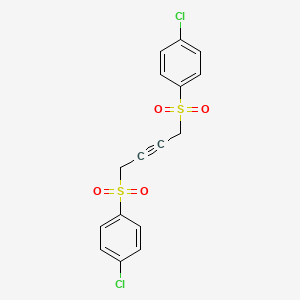
![(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine](/img/structure/B14631768.png)


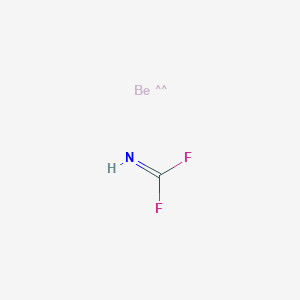
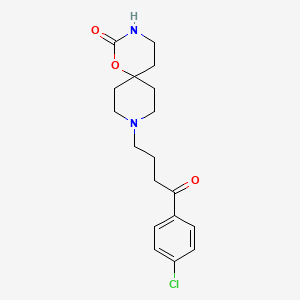
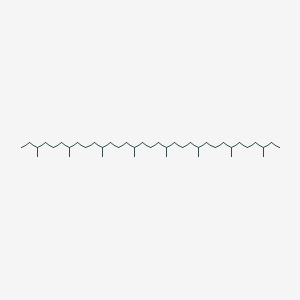
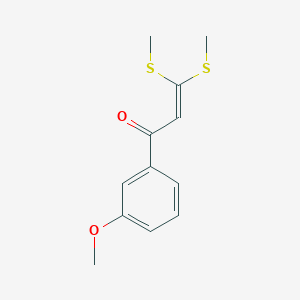
![3-[(1,3-Dioxolan-4-yl)methoxy]propanenitrile](/img/structure/B14631794.png)
![[2-(Phenylcarbamoyl)phenyl]phosphonic acid](/img/structure/B14631802.png)
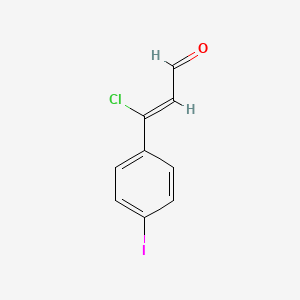
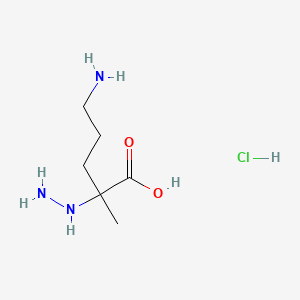
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14631817.png)
